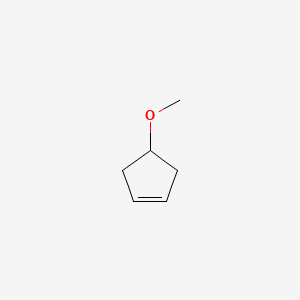

Cyclopentene, 4-methoxy-

Übersicht

Beschreibung

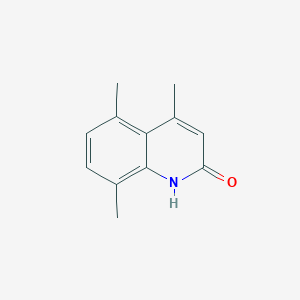

Cyclopentene, 4-methoxy- (CPM) is a cyclic hydrocarbon compound with a five-membered ring structure. It is a colorless liquid with a sweet smell and is commonly used as a solvent and in the synthesis of other compounds. CPM is also known as 4-methoxycyclopentene, 1-methoxycyclopentene, and 1-methoxy-2-pentene.

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclopentenones

- Cyclopentenones, including 4-methoxy derivatives, have been synthesized through sodium-hydroxide-catalyzed condensation, producing di- and trisubstituted products. This process has been analyzed using various spectroscopic methods, highlighting the compound's significance in organic synthesis and chemical analysis (Marjani et al., 2009).

Bioactivity in Marine Fungi

- Compounds related to cyclopentenone, such as cyclopentenone derivatives, have been isolated from marine fungi and exhibit bioactive properties. These compounds show potent scavenging activities and antifungal effects, indicating their potential use in pharmacology and biochemistry (Wang et al., 2015).

Annulation Methods for Chemical Synthesis

- A novel cyclopentene annulation method involving 4-methoxybut-3-enenitrile demonstrates the compound's role in forming new chiral building blocks, which are valuable in synthesizing steroids and other natural compounds. This method underscores the compound's utility in advanced organic synthesis (Tanino et al., 2006).

Photoreactions in Organic Chemistry

- Photoreactions involving cyclic enol ethers, like 1-methoxy-cyclopentene, are key in forming azabutadienes and other compounds. This area of study highlights the compound's role in photochemical processes and potential applications in developing new synthetic methods (Mattay et al., 1987).

Anodic Ring Opening Reactions

- The anodic ring-opening reaction of 2-methoxy-1-cyclopentene-1-carboxylic acids illustrates the compound's relevance in electrochemistry. This process leads to the formation of various products, offering insights into electrochemical synthesis mechanisms (Torii et al., 1973).

Synthesis of Cyclopentene Derivatives

- The synthesis of polysubstituted cyclopentene and cyclopenta[ b]carbazole analogues via iodine-mediated electrocyclization highlights the compound's versatility in producing complex molecular structures, beneficial for pharmaceutical and chemical industries (Bandi et al., 2018).

Eigenschaften

IUPAC Name |

4-methoxycyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHYNBDPCSXGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961329 | |

| Record name | 4-Methoxycyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40955-64-4 | |

| Record name | Cyclopentene, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040955644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the methoxy group in the diiodomethane–copper methylenation of 4-methoxycyclopentene?

A1: The research demonstrates that the presence of a methoxy group on the cyclopentene ring significantly influences the stereochemical outcome of the diiodomethane–copper methylenation reaction []. Specifically, when 4-methoxycyclopentene undergoes this reaction, the cis isomer of the cyclopropane derivative is formed predominantly over the trans isomer []. This suggests that the methoxy group exerts a directing effect, favoring the formation of the cis product. The researchers propose that this selectivity arises from steric and electronic interactions between the methoxy group and the reaction intermediates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.